molecular formula C18H16O B12910408 2,5-Dimethyl-3,4-diphenylfuran CAS No. 63806-52-0

2,5-Dimethyl-3,4-diphenylfuran

Cat. No.: B12910408
CAS No.: 63806-52-0
M. Wt: 248.3 g/mol
InChI Key: ADEBMBJQNFMYRA-UHFFFAOYSA-N
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Description

2,5-Dimethyl-3,4-diphenylfuran is a heterocyclic organic compound belonging to the furan family It is characterized by a furan ring substituted with two methyl groups at positions 2 and 5, and two phenyl groups at positions 3 and 4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-3,4-diphenylfuran typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 1,4-diketones. For instance, the reaction of 1,4-diphenyl-2,3-butanedione with an acid catalyst can yield this compound. The reaction conditions often include the use of strong acids like sulfuric acid or p-toluenesulfonic acid, and the reaction is typically carried out at elevated temperatures to facilitate cyclization.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient catalytic processes to ensure high yield and purity. Catalysts such as Lewis acids can be employed to enhance the reaction rate and selectivity. The choice of solvent, temperature, and pressure conditions are optimized to maximize production efficiency while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethyl-3,4-diphenylfuran can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding furanones or diketones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the furan ring into a more saturated structure, such as tetrahydrofuran derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) can be employed.

    Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.

Major Products Formed:

    Oxidation: Furanones or diketones.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

2,5-Dimethyl-3,4-diphenylfuran has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and unique electronic characteristics.

Mechanism of Action

The mechanism by which 2,5-Dimethyl-3,4-diphenylfuran exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For instance, derivatives of this compound have been studied as inhibitors of protein-protein interactions, such as the p53-MDM2 interaction, which is crucial in cancer biology . The furan ring and phenyl groups provide a rigid scaffold that can fit into binding pockets of target proteins, disrupting their function.

Comparison with Similar Compounds

2,5-Dimethyl-3,4-diphenylfuran can be compared with other furan derivatives, such as:

    2,5-Dimethylfuran: Lacks the phenyl groups, making it less bulky and potentially less selective in certain reactions.

    3,4-Diphenylfuran: Lacks the methyl groups, which can affect its reactivity and physical properties.

    2,5-Diphenylfuran: Lacks the methyl groups, which can influence its electronic properties and stability.

The presence of both methyl and phenyl groups in this compound makes it unique, providing a balance of steric and electronic effects that can be advantageous in specific applications.

Properties

CAS No.

63806-52-0

Molecular Formula

C18H16O

Molecular Weight

248.3 g/mol

IUPAC Name

2,5-dimethyl-3,4-diphenylfuran

InChI

InChI=1S/C18H16O/c1-13-17(15-9-5-3-6-10-15)18(14(2)19-13)16-11-7-4-8-12-16/h3-12H,1-2H3

InChI Key

ADEBMBJQNFMYRA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(O1)C)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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